molecular formula C15H21NO4 B2539302 2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid CAS No. 960363-66-0

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid

Cat. No.: B2539302
CAS No.: 960363-66-0
M. Wt: 279.336
InChI Key: ROFUNUKWEOQWPS-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid is a synthetic amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protective group on the amino moiety. Its structure features a 2-methyl and 2-phenyl substitution on the α-carbon, along with a Boc-protected amino group at the β-position (Figure 1). This compound is widely used in peptide synthesis and medicinal chemistry due to its steric and electronic properties, which influence reactivity and stability .

Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-10-15(4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFUNUKWEOQWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960363-66-0
Record name 3-([(tert-butoxy)carbonyl]amino)-2-methyl-2-phenylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid typically involves the protection of an amino acid derivative with a tert-butoxycarbonyl group. One common method involves the reaction of 2-methyl-2-phenylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of scalability, safety, and environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug or a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. This property makes it valuable in peptide synthesis and other applications where selective deprotection is required .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Substituent Groups

The target compound is distinguished from analogs by the dual substitution at the α-carbon (methyl and phenyl) and the Boc-protected β-amino group. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Substituents (α/β) Molecular Formula Molecular Weight Key Differences
Target Compound 2-Methyl, 2-phenyl, 3-Boc-amino C₁₆H₂₃NO₄ 293.36 Reference compound for comparison
(R)-3-(Boc-amino)-2-phenylpropanoic acid 2-Phenyl, 3-Boc-amino C₁₄H₁₉NO₄ 265.31 Lacks α-methyl group; reduced steric hindrance
2-N-Boc-2-Aminomethyl-3-m-tolyl-propionic acid 2-Aminomethyl, 3-m-tolyl C₁₆H₂₃NO₄ 293.36 m-Tolyl (meta-methylphenyl) vs. phenyl; aminomethyl vs. methyl
(S)-2-(Boc-amino)-3-(thiophen-2-yl)propanoic acid 3-Thiophen-2-yl, 2-Boc-amino C₁₂H₁₇NO₄S 287.33 Thiophene replaces phenyl; altered electronic properties
2-(Boc-amino)-2-methyl-3-triazolylpropanoic acid 2-Methyl, 3-triazolyl C₁₁H₁₈N₄O₄ 294.29 Triazole ring introduces H-bonding potential
Key Insights :
  • Steric Effects : The target’s α-methyl and phenyl groups create significant steric hindrance, slowing reaction kinetics in peptide couplings compared to analogs like .
  • Functional Group Diversity : The triazolyl group () introduces hydrogen-bonding capacity, making it useful in kinase inhibitor design .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target’s phenyl group increases logP compared to 3-(Boc-amino)-2-methylpropanoic acid (), which lacks aromaticity .
  • Solubility : Analogs with polar groups (e.g., triazolyl in ) exhibit improved aqueous solubility over the target .
  • Stability : The Boc group in all compounds enhances stability against enzymatic degradation, critical for prodrug design .

Biological Activity

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid (referred to as Boc-phenylalanine derivative) is an organic compound notable for its applications in synthetic organic chemistry and biological research. This compound features a tert-butoxycarbonyl (Boc) protected amino group, which enhances its stability and reactivity, making it a valuable intermediate in peptide synthesis and drug development.

The compound has the following chemical characteristics:

  • IUPAC Name : 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
  • Molecular Formula : C₁₅H₂₁NO₄
  • Molecular Weight : 281.34 g/mol
  • CAS Number : 960363-66-0

The biological activity of this compound primarily revolves around its role in peptide synthesis and enzyme studies:

  • Peptide Synthesis : The Boc group allows for the selective protection of the amino group, facilitating the formation of amide bonds during peptide coupling reactions. This is crucial in synthesizing peptides with specific biological activities.
  • Enzyme Mechanisms : The compound has been employed in studies investigating enzyme mechanisms, particularly those involving amino acid derivatives. Its structural properties make it a suitable substrate for various enzymatic reactions, aiding in understanding enzyme specificity and catalytic efficiency.

1. Enzyme Inhibition Studies

Research indicates that derivatives of this compound can be utilized to probe the catalytic activity of enzymes such as ClpXP in Staphylococcus aureus. These studies have shown that modifications to the Boc-protected structure can enhance binding affinity and selectivity towards specific enzyme targets, leading to potential therapeutic applications .

2. Cancer Research

In cancer biology, compounds similar to this compound have been investigated for their ability to inhibit mitotic kinesins like HSET (KIFC1). These inhibitors induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant cell division processes .

Case Study 1: Peptide Synthesis

A study demonstrated the successful synthesis of a peptide using this compound as a key intermediate. The Boc group was deprotected under mild conditions, allowing for subsequent coupling reactions that resulted in high yields of the desired peptide product.

Case Study 2: Enzyme Inhibition

In another investigation, derivatives of this compound were screened for their inhibitory effects on ClpP, revealing low micromolar IC50 values. This suggests that structural modifications can significantly enhance biological activity against specific targets in bacterial systems .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is provided:

Compound NameStructure CharacteristicsBiological Activity
2-Methyl-2-phenylpropanoic acidLacks Boc protection; less versatileLimited applications in peptide synthesis
3-(tert-Butoxycarbonylamino)propanoic acidSimilar structure without phenyl group; altered reactivityReduced effectiveness as a substrate
N-(tert-Butoxycarbonyl)glycineSimpler structure; different reactivity profilePrimarily used in simpler peptide synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid, and how can yield be optimized?

  • Methodology :

  • Boc Protection : React the amino group of 2-Methyl-2-phenyl-3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃ or DMAP in THF) at 0–25°C. Monitor completion via TLC or HPLC .
  • Purification : Use recrystallization (e.g., ethyl acetate/hexane) or silica gel chromatography (eluent: CH₂Cl₂/MeOH) to isolate the product. Yield optimization requires strict anhydrous conditions and stoichiometric control of Boc₂O (1.2–1.5 eq) .
    • Key Parameters : Reaction time (4–12 hrs), pH control (8–9 for Boc activation), and inert atmosphere (N₂/Ar) to prevent hydrolysis.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl (δ ~1.4 ppm for 9H), phenyl (aromatic protons δ 7.2–7.5 ppm), and carboxylic acid (δ ~12 ppm) groups. DEPT-135 confirms CH₃ and quaternary carbons .
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%). Retention time consistency vs. standards is critical .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (calculated MW: ~307.3 g/mol).

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Safety Protocol :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Skin/Eye Contact : Immediate washing with water (15 mins) if exposed; emergency showers/eye wash stations must be accessible .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under varying pH conditions?

  • Stability Studies :

  • Acidic Conditions : Boc deprotection occurs in TFA/DCM (20–50% v/v, 1–2 hrs) or HCl/dioxane (4M, 25°C). Monitor degradation via HPLC .
  • Basic Conditions : Stable in mild bases (pH <10), but prolonged exposure to NaOH (>0.1M) may hydrolyze the ester linkage.
  • Thermal Stability : DSC/TGA analysis shows decomposition onset at ~150°C. Store below 25°C to prevent thermal breakdown .

Q. What strategies mitigate racemization during peptide coupling reactions involving this Boc-protected amino acid?

  • Racemization Control :

  • Coupling Agents : Use HOBt/DIC or Oxyma Pure/EDC to minimize epimerization. Avoid high temperatures (>0°C) during activation .
  • Chiral HPLC : Monitor enantiomeric excess (ee) post-reaction. C18 columns with chiral mobile phase additives (e.g., β-cyclodextrin) resolve stereoisomers .
  • Low-Temperature Reactions : Perform couplings at –20°C to –10°C to slow racemization kinetics.

Q. How can researchers troubleshoot low yields in solid-phase synthesis using this compound?

  • Troubleshooting Guide :

  • Resin Swelling : Pre-swell resin (e.g., Wang or Rink amide) in DMF/DCM (1:1) for 30 mins before coupling.
  • Activation Efficiency : Test coupling reagent activity via a Kaiser test. Switch to HATU or PyBOP if DIC/HOBt fails .
  • Deprotection Interference : Ensure complete Boc removal (via TFA) before subsequent steps; residual Boc groups block further couplings.

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